molecular formula C13H16ClNO4S B1328635 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-34-2

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1328635
CAS No.: 942474-34-2
M. Wt: 317.79 g/mol
InChI Key: CCCYGCUBXSBKOP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid belongs to the broad category of heterocyclic compounds, specifically classified as a substituted piperidine derivative. The compound exhibits the molecular formula C₁₃H₁₆ClNO₄S with a molecular weight of 317.79 grams per mole. According to the Chemical Patent Classification system, this molecule falls under the C07D subclass, which encompasses heterocyclic compounds containing nitrogen as the primary heteroatom.

The systematic nomenclature of this compound reflects its complex substitution pattern. The base structure consists of a six-membered saturated nitrogen-containing ring (piperidine) bearing a carboxylic acid functional group at the 4-position. The nitrogen atom of the piperidine ring is substituted with a phenyl group that contains two substituents: a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position of the aromatic ring. This substitution pattern creates a molecule with multiple reactive sites and diverse chemical properties.

The compound can be distinguished from closely related structural analogs through careful analysis of substitution patterns. For instance, the positional isomer 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid, bearing the carboxylic acid group at the 3-position instead of the 4-position, represents a distinct chemical entity with CAS number 942474-35-3. Similarly, the methylated analog 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid, containing an additional methyl substituent at the 5-position of the phenyl ring, constitutes a separate compound with CAS number 942474-74-0.

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYGCUBXSBKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169627
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
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Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-34-2
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Aromatic Sulfonyl Intermediate

The 2-chloro-4-(methylsulfonyl)phenyl fragment is typically prepared by selective chlorination and sulfonylation of a phenyl precursor:

  • Chlorination : Introduction of chlorine at the ortho position relative to the sulfonyl group is achieved using electrophilic aromatic substitution with reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.
  • Methylsulfonylation : The methylsulfonyl group (-SO2CH3) is introduced by oxidation of a methylthio substituent or direct sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine.

This aromatic intermediate is crucial for the biological activity and must be prepared with high regioselectivity and purity.

Synthesis of Piperidine-4-carboxylic Acid Derivative

The piperidine ring bearing a carboxylic acid at the 4-position (piperidine-4-carboxylic acid) is a well-known scaffold:

  • It can be synthesized via hydrogenation or transfer hydrogenation of precursors such as 4-methylenepiperidine or related intermediates.
  • Transfer hydrogenation conditions often involve palladium on charcoal catalysts, formaldehyde as a hydrogen donor, and acidic aqueous media heated to 90–95 °C to yield 1-substituted piperidine-4-carboxylic acids efficiently.
  • The carboxylic acid functionality is introduced or preserved during these steps, and the piperidine nitrogen is available for further substitution.

Coupling of Aromatic Moiety to Piperidine Nitrogen

The key step involves attaching the 2-chloro-4-(methylsulfonyl)phenyl group to the nitrogen of the piperidine ring:

  • This is typically achieved via nucleophilic aromatic substitution or amide bond formation depending on the functional groups present.
  • In some synthetic routes, the aromatic moiety is converted into a sulfonyl chloride or other activated intermediate, which then reacts with the piperidine nitrogen under basic conditions (e.g., triethylamine or diisopropylethylamine) in solvents like toluene, DMF, or dioxane.
  • Reaction temperatures range from ambient to 120–130 °C to facilitate coupling.
  • The use of protecting groups such as Boc on the piperidine nitrogen or carboxylate protection may be employed to improve selectivity and yield.

Hydrolysis and Final Functional Group Adjustments

  • After coupling, hydrolysis steps are often necessary to remove protecting groups or convert esters to carboxylic acids.
  • Acidic hydrolysis using aqueous sulfuric acid or hydrochloric acid at 80–85 °C is common to obtain the free carboxylic acid form.
  • Byproducts such as amines released during hydrolysis can be recovered and recycled to improve process efficiency.
  • Final purification involves crystallization or salt formation (e.g., hydrochloride salts) to enhance stability and handling.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Aromatic chlorination Sulfuryl chloride, controlled temperature 75–85 Regioselective ortho-chlorination
2 Methylsulfonylation Methylsulfonyl chloride, triethylamine, solvent 80–90 Requires dry conditions
3 Piperidine ring formation Transfer hydrogenation: Pd/C, formaldehyde, acid, 90–95 °C 85–90 Produces 1-substituted piperidine-4-carboxylic acid
4 Coupling Aromatic sulfonyl chloride + piperidine, base, 100–130 °C 70–85 Base: triethylamine or DIPEA; solvent: toluene/DMF
5 Hydrolysis Aqueous H2SO4 or HCl, 80–85 °C 80–90 Converts esters/protected groups to acid

Research Findings and Optimization Notes

  • The use of transfer hydrogenation for piperidine ring functionalization is advantageous due to mild conditions and avoidance of gaseous hydrogen.
  • Acid hydrolysis conditions must be carefully controlled to prevent degradation of sensitive sulfonyl groups.
  • Solvent choice impacts coupling efficiency; polar aprotic solvents like DMF or dioxane improve yields in sulfonamide bond formation.
  • Recovery and recycling of amine byproducts enhance overall process sustainability.
  • Protecting group strategies (e.g., Boc protection) are critical for selectivity but require additional deprotection steps that can reduce overall yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated piperidine carboxylic acid.

    Substitution: Various substituted piperidine carboxylic acids depending on the nucleophile used.

Scientific Research Applications

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and methylsulfonyl groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Functional Groups Solubility/Stability Notes Reference ID
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid C₁₃H₁₆ClNO₄S 317.79 2-Cl, 4-SO₂CH₃ Piperidine-4-carboxylic acid Likely polar, soluble in DMSO/MeOH
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.34 2-F, 4-SO₂CH₃ Piperidine-4-carboxylic acid Similar polarity; fluorine enhances stability
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.34 4-F, 2-SO₂CH₃ Piperidine-4-carboxylic acid Positional isomer; altered electronic effects
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄ClNO₃ 267.7 2-Cl (benzoyl group) Piperidine-4-carboxylic acid Soluble in chloroform, methanol, DMSO
1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid C₁₃H₁₆ClNO₄S 329.79 2-Cl (benzylsulfonyl) Piperidine-4-carboxylic acid Increased steric bulk; lower solubility
1-(Methylsulfonyl)piperidine-4-carboxylic acid C₇H₁₃NO₄S 207.25 N/A Piperidine-4-carboxylic acid Simplified structure; higher solubility

Key Observations:

  • Substituent Effects: The chlorine atom in the target compound enhances electrophilicity and may improve binding to hydrophobic enzyme pockets compared to fluorine analogs . The methylsulfonyl group contributes to metabolic stability and hydrogen-bonding interactions .
  • Positional Isomerism: Fluorine and methylsulfonyl group positions (e.g., 2-F vs. 4-F) significantly alter electronic distribution, impacting reactivity and target affinity .
  • Solubility Trends: The benzylsulfonyl analog (329.79 Da) exhibits lower solubility due to increased hydrophobicity, whereas the methylsulfonyl parent compound likely has better aqueous solubility .

Physicochemical and Pharmacokinetic Properties

  • LogP and Polarity: The target compound’s LogP is expected to be higher than simpler analogs like 1-(methylsulfonyl)piperidine-4-carboxylic acid due to the aromatic chloro-methylsulfonyl substituent, reducing GI absorption but improving membrane penetration in targeted tissues .

Biological Activity

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid (CAS No. 942474-34-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid is C13H16ClNO4SC_{13}H_{16}ClNO_4S. Its structure features a piperidine ring substituted with a chloro group and a methylsulfonyl group, which are critical for its biological activity.

Structural Representation

PropertyValue
IUPAC Name1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid
Molecular FormulaC₁₃H₁₆ClNO₄S
InChI KeyCCCYGCUBXSBKOP-UHFFFAOYSA-N
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl

Synthesis

The synthesis of this compound typically involves multiple steps, starting from precursors such as 4-piperidone. Key methods include reductive amination and cyclization reactions to form the piperidine ring, followed by substitution reactions to introduce the chloro and methylsulfonyl groups.

Biological Activity

Research indicates that 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid exhibits various biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

The compound's biological effects are thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro and methylsulfonyl groups enhances its binding affinity through hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Properties : Experimental models indicate that it may reduce pain responses in animal models, comparable to established analgesics.
  • Antiviral Activity : Preliminary studies have suggested that derivatives of this compound may possess antiviral properties, particularly against coronaviruses, by inhibiting viral proteases .

Comparative Analysis

To understand the unique properties of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid, it is useful to compare it with similar compounds:

CompoundSimilarityUnique Features
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamideAmide instead of carboxylic acidEnhanced stability in biological systems
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acidVariation in the position of methyl groupPotentially altered pharmacokinetics

Q & A

Basic Synthesis and Optimization

Q: What are the key steps for synthesizing 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid, and how can yield be optimized? A:

  • Hydrolysis of Ester Intermediates : Start with an ethyl ester derivative (e.g., ethyl 1-[2-chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylate) and hydrolyze it using aqueous NaOH in ethanol/water. Stir at room temperature for 24 hours, followed by acidification with HCl to pH 3–4 to precipitate the carboxylic acid .
  • Yield Optimization : Ensure stoichiometric excess of NaOH (e.g., 5N solution) and controlled pH during acidification. Remove ethanol under vacuum to concentrate the product, achieving ~88% yield as demonstrated in analogous piperidine-carboxylic acid syntheses .
  • Purification : Use recrystallization or column chromatography to isolate the product.

Advanced Structural Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A:

  • NMR Spectroscopy : Analyze 1H^1H NMR in DMSO-d6d_6 to identify proton environments (e.g., aromatic protons at δ 7.93–8.09 ppm, piperidine CH groups at δ 1.52–4.31 ppm) .
  • IR Spectroscopy : Confirm functional groups like carboxylic acid (C=O stretch at ~1730 cm1^{-1}) and sulfonyl groups (S=O stretch at ~1350–1150 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related chlorophenyl-piperidine derivatives (e.g., unit cell parameters: a=13.286A˚,b=9.1468A˚,c=10.957A˚a = 13.286 \, \text{Å}, b = 9.1468 \, \text{Å}, c = 10.957 \, \text{Å}) .

Biological Activity and SAR Studies

Q: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound? A:

  • Functional Group Modifications : Synthesize analogs by varying the methylsulfonyl, chloro, or carboxylic acid groups. Compare bioactivity (e.g., enzyme inhibition assays) to identify critical moieties .
  • In Vitro Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods. Include positive controls (e.g., acetazolamide) and measure IC50_{50} values .
  • Computational Modeling : Perform docking studies to predict binding interactions with active sites, leveraging software like AutoDock or Schrödinger .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported solubility or bioactivity data for this compound? A:

  • Method Validation : Standardize solubility testing conditions (e.g., pH, temperature, solvent polarity). For bioactivity, ensure consistent cell lines or enzyme sources across studies .
  • Analytical Cross-Checking : Use orthogonal techniques (e.g., HPLC purity analysis alongside LC-MS) to verify compound integrity. For crystallography, compare experimental data with computational predictions .
  • Meta-Analysis : Review synthesis protocols for potential impurities (e.g., unreacted ester intermediates) that may skew bioactivity results .

Analytical Method Development

Q: What strategies are effective for developing HPLC methods to assess the purity of this compound? A:

  • Mobile Phase Optimization : Use a methanol-buffer mixture (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) to achieve baseline separation of impurities .
  • Detection Parameters : Set UV detection at 254 nm for aromatic and sulfonyl groups. Validate method robustness via system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) .
  • Sample Preparation : Dissolve the compound in methanol (0.1–1.0 mg/mL) and filter through a 0.45 μm membrane to prevent column blockage .

Stability and Degradation Studies

Q: How can researchers evaluate the stability of this compound under varying storage conditions? A:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV at 254 nm) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • pH Stability Testing : Dissolve in buffers (pH 3–9) and analyze over time. Carboxylic acid groups may hydrolyze under alkaline conditions, requiring pH-neutral storage .
  • Long-Term Storage : Store lyophilized powder at –20°C in amber vials to minimize photodegradation and moisture uptake .

Synthetic Route Challenges

Q: What are common pitfalls in synthesizing this compound, and how can they be mitigated? A:

  • Sulfonation Side Reactions : During methylsulfonyl group introduction, competing over-sulfonation or oxidation may occur. Use controlled reagent equivalents (e.g., 1.1 eq methanesulfonyl chloride) and inert atmospheres .
  • Ester Hydrolysis Incompletion : Incomplete hydrolysis of ester precursors can lower yield. Extend reaction time to 36 hours or use microwave-assisted hydrolysis at 60°C .
  • Byproduct Formation : Monitor for N-alkylation byproducts via TLC and purify using flash chromatography (silica gel, ethyl acetate/hexane gradient) .

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